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Abstract
Cularine, a benzylisoquinoline alkaloid, has garnered interest in the scientific community for its

potential pharmacological activities. This technical guide provides a comprehensive overview of

the known physical and chemical properties of Cularine. It includes tabulated quantitative data,

detailed experimental protocols for its synthesis and isolation, and visualizations of its

proposed mechanism of action. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties
Cularine is a naturally occurring alkaloid with the chemical formula C₂₀H₂₃NO₄ and a molecular

weight of 341.41 g/mol .[1] It belongs to the class of benzylisoquinoline alkaloids and is

characterized by a dibenzo[b,f]oxepine ring system.

Physical Properties
Precise experimental data for some physical properties of Cularine are not readily available in

the literature. The data presented below is a combination of computed values and data from

related compounds.
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Property Value Source

Molecular Formula C₂₀H₂₃NO₄ [1]

Molecular Weight 341.41 g/mol [1]

Melting Point

Not available for Cularine.

Cularimine, a related alkaloid,

has a melting point of 102 °C.

[2]

Boiling Point Not available

Solubility

- Cularidine hydrochloride, a

related compound, is sparingly

soluble in cold water and

methanol. - Chloroform is a

known solvent for many

organic compounds. - DMSO

is a polar aprotic solvent that

dissolves both polar and

nonpolar compounds and is

miscible with water. -

Ethanol/water mixtures are

commonly used for dissolving

organic compounds.

[2][3][4][5]

pKa Not available
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Property Value Source

Chemical Name

(10S)-5,6,17-trimethoxy-11-

methyl-2-oxa-11-

azatetracyclo[8.7.1.0³,⁸.0¹⁴,¹⁸]o

ctadeca-1(17),3,5,7,14(18),15-

hexaene

[1]

CAS Number 479-39-0 [1]

Appearance Not available

Stability Not available

Spectroscopic Data
Detailed spectroscopic data for Cularine is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for Cularine are not readily available in the searched literature.

However, typical chemical shift ranges for related structures can provide an estimation.

¹H NMR: Aromatic protons are expected in the range of δ 6.0-8.0 ppm. Methoxy group

protons would appear as singlets around δ 3.5-4.0 ppm. Aliphatic protons would be observed

in the upfield region.

¹³C NMR: Aromatic carbons typically resonate in the δ 100-150 ppm region. Carbons of

methoxy groups are expected around δ 55-65 ppm.[6][7][8][9][10]

Infrared (IR) Spectroscopy
The IR spectrum of Cularine is expected to show characteristic absorption bands for its

functional groups.
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Functional Group Expected Absorption Range (cm⁻¹)

C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=C (aromatic) 1600-1475

C-O (ether) 1300-1000

C-N (amine) 1250-1000

Mass Spectrometry (MS)
The mass spectrum of Cularine would show a molecular ion peak (M+) corresponding to its

molecular weight. The fragmentation pattern would be characteristic of the benzylisoquinoline

alkaloid structure, with potential cleavages of the ether linkage and loss of methyl groups from

the methoxy substituents.[11][12][13][14][15]

Experimental Protocols
Synthesis of (±)-Cularine
A common method for the synthesis of (±)-Cularine involves the oxidative coupling of a

diphenolic benzylisoquinoline precursor. This can be achieved through a multi-step process

that includes a Pomerantz-Fritsch isoquinoline synthesis followed by a Reissert procedure to

obtain the necessary intermediate.[16] A detailed protocol for a similar synthesis is outlined in

the work by Huang et al. (2021), which involves a novel nucleophilic substitution on a catechol.

[16]

Workflow for the Synthesis of (S)-Cularine

Starting Materials Key Synthesis Steps Final Product

Substituted Catechol Precursor Metal-free cyclization
(TBAF, air)

Nucleophilic Aromatic
Substitution Formation of seven-membered

dioxepin ring
Further functional

group manipulations (S)-Cularine
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A simplified workflow for the total synthesis of (S)-Cularine.

Isolation of Cularine
Cularine can be isolated from various plant species, particularly from the Fumaria genus.[17]

[18][19][20] A general procedure for the isolation of alkaloids from plant material is as follows:

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such

as methanol or ethanol.

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate

the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal

components are removed by extraction with an organic solvent. The acidic aqueous layer is

then basified, and the alkaloids are extracted with an organic solvent like chloroform.

Chromatography: The crude alkaloid mixture is then purified using chromatographic

techniques, such as column chromatography on silica gel or alumina, followed by

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to isolate pure Cularine.

Mechanism of Action and Signaling Pathways
Cularine has been shown to exhibit relaxant effects on smooth muscle, and its mechanism of

action is believed to involve the inhibition of calcium entry into the cells.[21] This action is

similar to that of the well-known calcium channel blocker, nifedipine.

Inhibition of Calcium Channels
Cularine's relaxant activity on uterine smooth muscle is attributed to its ability to block voltage-

operated calcium channels.[21] By inhibiting the influx of extracellular calcium, Cularine
prevents the activation of calmodulin and subsequent myosin light chain kinase, which is

essential for muscle contraction.

Proposed Signaling Pathway for Cularine-Induced Muscle Relaxation
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Cularine inhibits Ca²⁺ influx, leading to smooth muscle relaxation.

Potential Effects on Phosphodiesterases
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Some studies on related alkaloids and seminal plasma have suggested a possible interaction

with cyclic nucleotide phosphodiesterases (PDEs).[22][23][24][25][26] PDEs are enzymes that

regulate the intracellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP

(cGMP). Inhibition of these enzymes can lead to smooth muscle relaxation. However, direct

and specific studies on the effect of Cularine on various PDE isoforms are lacking.

Conclusion
This technical guide provides a summary of the current knowledge on the physical and

chemical properties of Cularine. While basic information is available, there are notable gaps in

the experimental data for several key properties. Further research is required to fully

characterize this compound, including detailed spectroscopic analysis and the elucidation of its

specific molecular targets and signaling pathways. The information presented here serves as a

foundation for future investigations into the therapeutic potential of Cularine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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